[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a synthetic organic compound characterized by its unique imidazolidinone framework, which incorporates a methoxybenzyl substituent and an acetic acid moiety. This structure contributes to its potential applications in various chemical and biological fields. The compound is classified under imidazolidinones, a class known for their diverse biological activities and utility in organic synthesis.
The synthesis of [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid can be achieved through several key steps:
For large-scale production, continuous flow reactors may be employed to optimize reaction conditions and improve yields, ensuring efficiency and consistency in manufacturing processes.
The molecular formula of [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is with a molecular weight of 278.26 g/mol. The compound features a complex structure that can be represented using various chemical notation systems:
COc1c(CN(C(C(CC(O)=O)N2)=O)C2=O)cccc1InChI=1S/C13H14N2O5/c1-20-10-5-3-2-4-8(10)7-15-12(18)9(6-11(16)17)14-13(15)19/h2-5,9H,6-7H2,1H3,(H,14,19)(H,16,17)These representations illustrate the compound's intricate connectivity and functional groups .
The compound can participate in several types of chemical reactions:
The physical properties of [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid include:
Key chemical properties include:
[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid has several potential applications in scientific research:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: